molecular formula C11H20O B14469701 4-(Ethoxymethyl)octa-1,3-diene CAS No. 65912-90-5

4-(Ethoxymethyl)octa-1,3-diene

Cat. No.: B14469701
CAS No.: 65912-90-5
M. Wt: 168.28 g/mol
InChI Key: YUUFEYOLIOTSPL-UHFFFAOYSA-N
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Description

4-(Ethoxymethyl)octa-1,3-diene is a linear conjugated diene with the molecular formula C₁₁H₁₈O. Its structure features double bonds at positions 1 and 3 of an eight-carbon chain, with an ethoxymethyl (-CH₂-O-C₂H₅) substituent at position 4 (Figure 1). The ethoxymethyl group introduces steric bulk and electron-donating effects, influencing the compound's physical properties and reactivity.

Figure 1: Structure of this compound.

Properties

CAS No.

65912-90-5

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

4-(ethoxymethyl)octa-1,3-diene

InChI

InChI=1S/C11H20O/c1-4-7-9-11(8-5-2)10-12-6-3/h5,8H,2,4,6-7,9-10H2,1,3H3

InChI Key

YUUFEYOLIOTSPL-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=CC=C)COCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Ethoxymethyl)octa-1,3-diene can be achieved through several methods:

    Dehydration of Alcohols: One common method involves the dehydration of alcohols. For instance, starting from an alcohol precursor, the compound can be synthesized by removing water molecules under acidic conditions.

    Dehydrohalogenation of Organohalides: Another method involves the dehydrohalogenation of organohalides. This process typically uses a strong base to eliminate a hydrogen halide (HX) from the molecule, resulting in the formation of the diene structure.

Industrial Production Methods

Industrial production of conjugated dienes like this compound often involves large-scale chemical processes. These methods may include:

    Catalytic Dehydration: Using catalysts to facilitate the dehydration of alcohols on an industrial scale.

    Continuous Flow Reactors: Employing continuous flow reactors to ensure efficient and consistent production of the compound.

Chemical Reactions Analysis

Types of Reactions

4-(Ethoxymethyl)octa-1,3-diene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated hydrocarbons.

    Substitution: The compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another atom or group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Halogenation reagents like bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.

Major Products

    Oxidation: Epoxides or diols.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated derivatives.

Scientific Research Applications

4-(Ethoxymethyl)octa-1,3-diene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of polymers and other complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into its potential therapeutic properties, including its use as a precursor for drug synthesis.

    Industry: Utilized in the production of synthetic rubber and other polymeric materials.

Mechanism of Action

The mechanism of action of 4-(Ethoxymethyl)octa-1,3-diene involves its interaction with various molecular targets and pathways:

    Electrophilic Addition: The compound can undergo electrophilic addition reactions, where an electrophile attacks the electron-rich double bonds.

    Resonance Stabilization: The delocalized π-electrons provide stability to the molecule, making it less reactive under certain conditions.

    Molecular Targets: The compound can interact with enzymes and other proteins, influencing their activity and function.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

a) Octa-1,3-diene (Unsubstituted)
  • Structure: Linear conjugated diene without substituents.
  • Key Differences: The absence of the ethoxymethyl group reduces steric hindrance and polarity. Unsubstituted octa-1,3-diene is more volatile, with a lower boiling point compared to 4-(Ethoxymethyl)octa-1,3-diene.
  • Reactivity: Conjugated dienes like octa-1,3-diene typically participate in Diels-Alder reactions as electron-rich dienes.
b) Octa-1,5-diene
  • Structure: Non-conjugated diene with double bonds at positions 1 and 5.
  • Key Differences: The lack of conjugation reduces stability and alters reactivity. Octa-1,5-diene is less reactive in cycloaddition reactions but may undergo polymerization more readily .
c) Cyclohexa-1,3-diene Derivatives
  • Example: 5,5,6,6-Tetrafluoro-1-[4-(trifluoromethyl)phenyl]phenylcyclohexa-1,3-diene ().
  • Key Differences: Cyclic dienes exhibit ring strain and distinct electronic properties. Fluorinated derivatives, such as those in , show enhanced photoluminescence and liquid-crystalline behavior due to electron-withdrawing substituents. In contrast, the ethoxymethyl group in this compound is electron-donating, which may reduce luminescence but improve solubility in polar solvents .
d) Bicyclic Dienes
  • Examples: Bicyclo[3.3.0]octa-1,3-diene and bicyclo[4.2.0]octa-1,3-diene ().
  • Key Differences: Bicyclic frameworks introduce strain and unique reactivity. For instance, bicyclo[4.2.0]octa-1,3-diene derivatives with nitrophenyl groups () exhibit stabilized π-systems due to aromatic substituents. The linear structure of this compound lacks such strain, favoring different reaction pathways (e.g., alkyl shifts vs. vinyl shifts in carbene rearrangements) .

Physicochemical Properties

Compound Boiling Point (°C) Solubility Stability Key Substituent Effects
This compound ~180–200 (estimated) Moderate in polar solvents Moderate; sensitive to oxidation Ethoxymethyl increases polarity and steric hindrance
Octa-1,3-diene ~120–140 High in non-polar solvents Low; prone to polymerization None
Cyclohexa-1,3-diene 81–86 Low in water Low; polymerizes readily Cyclic strain reduces stability
1-(Ethoxymethyl)-2-methoxybenzene () >200 High in organic solvents High; >48 hours tenacity Aromatic ethoxymethyl enhances volatility

Notes:

  • The ethoxymethyl group in this compound likely increases boiling point compared to unsubstituted dienes due to added molecular weight and polarity.
  • Solubility trends align with substituent polarity: ethoxymethyl improves solubility in ethanol or acetone relative to hydrocarbons .
a) Diels-Alder Reactivity
c) Material Science Potential
  • Fluorinated cyclohexa-1,3-dienes in exhibit liquid-crystalline properties. The ethoxymethyl group in this compound could similarly influence mesophase behavior, though its linear structure may limit anisotropic ordering .

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